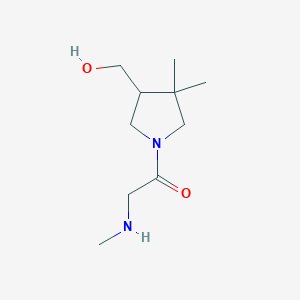
3-氯-N-(2,2-二乙氧基乙基)吡嗪-2-胺
描述
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:抗利什曼原虫和抗疟疾药物
吡嗪-2-胺衍生物已被认可为治疗利什曼病和疟疾等热带疾病的潜在药物。化合物“3-氯-N-(2,2-二乙氧基乙基)吡嗪-2-胺”可以合成并测试其对这些疾病病原体的疗效。 鉴于其与其他已显示出有希望结果的吡嗪-2-胺衍生物的结构相似性 ,该化合物可作为开发新型抗利什曼原虫和抗疟疾药物的起点。
作用机制
The mode of action of these compounds often involves interaction with specific targets in the body, leading to changes in cellular function. For example, some pyrazoles have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
The biochemical pathways affected by these compounds can vary widely, but many are known to influence the production of reactive oxygen species (ROS), which can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
As for pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability and efficacy.
The result of a compound’s action can be assessed at the molecular and cellular levels. For instance, the oxidative stress caused by increased ROS production can lead to the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
生化分析
Biochemical Properties
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve impulse transmission . Additionally, 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine has been shown to interact with reactive oxygen species, influencing oxidative stress levels within cells .
Cellular Effects
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as nitric oxide and superoxide, which play crucial roles in cellular communication and oxidative stress responses . Furthermore, 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine affects gene expression by altering the transcriptional activity of specific genes involved in oxidative stress and inflammation . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition affects nerve impulse transmission and can result in various physiological effects. Additionally, 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine interacts with reactive oxygen species, modulating oxidative stress levels within cells . The compound’s ability to influence gene expression further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also influence cellular processes and contribute to the observed effects over time .
Dosage Effects in Animal Models
The effects of 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including impaired nerve impulse transmission and oxidative damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play essential roles in oxidative stress and inflammation . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and function . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and effects.
Transport and Distribution
The transport and distribution of 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine within cells and tissues are essential for understanding its overall effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments . Additionally, the distribution of 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine within tissues can impact its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular processes . Understanding the subcellular localization of 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine is essential for elucidating its mechanism of action.
属性
IUPAC Name |
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-8(16-4-2)7-14-10-9(11)12-5-6-13-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAYPMRWVAHETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NC=CN=C1Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


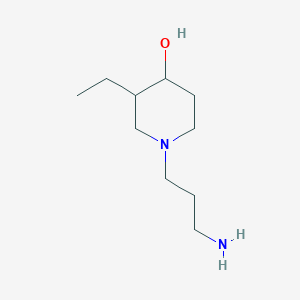

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)
![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
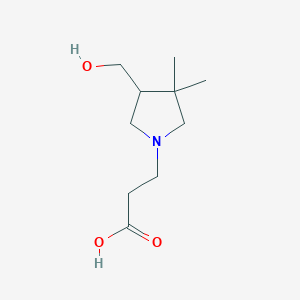

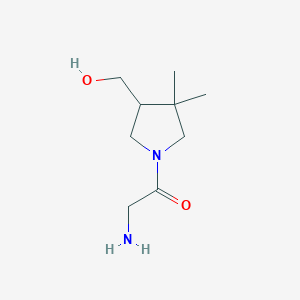
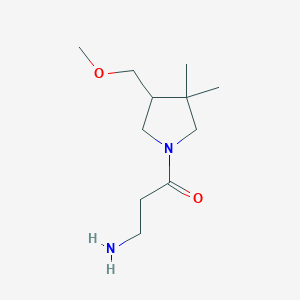
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1479130.png)
